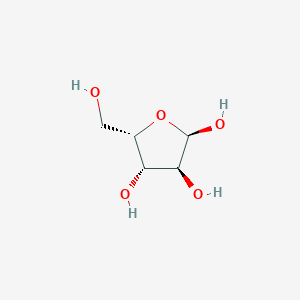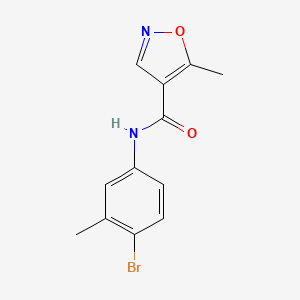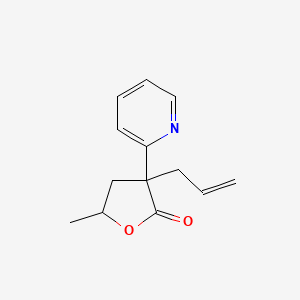![molecular formula C9H15N5O2 B15209665 2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol CAS No. 877929-41-4](/img/structure/B15209665.png)
2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol is a complex organic compound that features an imidazo[1,2-b]pyrazole core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and diethanol functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the imidazo[1,2-b]pyrazole core, followed by functionalization to introduce the amino and diethanol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.
Uniqueness
2,2’-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol is unique due to its specific combination of functional groups and the imidazo[1,2-b]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
877929-41-4 |
|---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[(6-aminoimidazo[1,2-b]pyrazol-5-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H15N5O2/c10-8-7-9-11-1-2-13(9)14(8)12(3-5-15)4-6-16/h1-2,7,15-16H,3-6,10H2 |
InChI Key |
XKRCAFHVXLQKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2N(CCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)


![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)


![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)


![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
